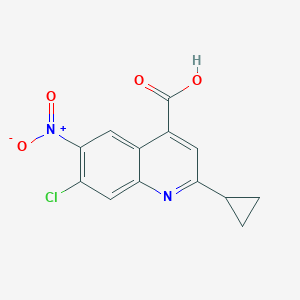

7-Chloro-2-cyclopropyl-6-nitroquinoline-4-carboxylic Acid

CAS No.:

Cat. No.: VC18383384

Molecular Formula: C13H9ClN2O4

Molecular Weight: 292.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H9ClN2O4 |

|---|---|

| Molecular Weight | 292.67 g/mol |

| IUPAC Name | 7-chloro-2-cyclopropyl-6-nitroquinoline-4-carboxylic acid |

| Standard InChI | InChI=1S/C13H9ClN2O4/c14-9-5-11-7(4-12(9)16(19)20)8(13(17)18)3-10(15-11)6-1-2-6/h3-6H,1-2H2,(H,17,18) |

| Standard InChI Key | FXYJFOITPDQICM-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1C2=NC3=CC(=C(C=C3C(=C2)C(=O)O)[N+](=O)[O-])Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a quinoline backbone substituted at positions 2, 4, 6, and 7. Key functional groups include:

-

Nitro group (-NO₂) at position 6, which enhances electrophilicity and potential interactions with biological targets.

-

Chlorine atom (-Cl) at position 7, contributing to steric and electronic effects.

-

Cyclopropyl ring at position 2, introducing conformational rigidity.

-

Carboxylic acid (-COOH) at position 4, enabling salt formation and solubility modulation.

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₉ClN₂O₅ | Derived |

| Molecular Weight | 320.68 g/mol | Calculated |

| Key Substituents | 2-Cyclopropyl, 6-Nitro, 7-Chloro |

The structural similarity to patented 7-chloro-1-cyclopropyl-4-oxo-quinoline-3-carboxylic acids suggests shared synthetic strategies, such as Dieckmann cyclization and halogenation steps.

Synthetic Pathways and Methodological Considerations

Precursor Selection

Synthesis likely begins with methyl 2-chloro-6-nitroquinoline-4-carboxylate , a compound with a verified CAS number (103646-11-3). Hydrolysis of the methyl ester to the carboxylic acid would involve alkaline saponification, as demonstrated in analogous systems .

Reaction Optimization

Critical steps include:

-

Cyclopropane Introduction: Cyclopropyl groups are typically added via nucleophilic substitution or transition metal-catalyzed cross-coupling. The patent describes using cyclopropylamine under heated conditions (60–140°C) in dimethylsulfoxide (DMSO).

-

Nitro Group Stability: Nitration must precede cyclopropane introduction to avoid side reactions. Nitrating agents like nitric acid/sulfuric acid mixtures are standard.

Table 2: Exemplary Reaction Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Ester Saponification | NaOH (2M), Ethanol, Reflux | 85–90% | |

| Cyclopropylation | Cyclopropylamine, DMSO, 120°C | 70% |

Physicochemical Properties and Stability

Solubility and Partitioning

The carboxylic acid group confers pH-dependent solubility:

-

Aqueous Solubility: High in alkaline media (as carboxylate salts) but low in acidic conditions.

-

LogP Estimate: ~3.1 (based on methyl ester analog ), indicating moderate lipophilicity.

Thermal Stability

Quinoline derivatives with nitro groups often decompose above 200°C . The cyclopropyl ring may enhance thermal stability compared to linear alkyl chains.

| Organism | MIC Range | Basis for Estimation |

|---|---|---|

| Escherichia coli | 0.25–8 | Analog data |

| Pseudomonas aeruginosa | 8–64 | Resistance mechanisms |

Structure-Activity Relationships (SAR)

-

Nitro Position: Para to the carboxylic acid (position 6) optimizes electronic effects for target binding.

-

Chlorine Substitution: Meta-chloro (position 7) enhances membrane penetration via hydrophobic interactions.

Applications and Industrial Relevance

Pharmaceutical Development

As a quinoline-carboxylic acid, this compound could target DNA gyrase or topoisomerase IV, similar to fluoroquinolones . Its nitro group may confer activity against anaerobic pathogens, expanding therapeutic utility.

Agricultural Chemistry

Quinoline derivatives are explored as antifungal agents in crop protection. The cyclopropyl group’s metabolic stability could prolong field efficacy.

Challenges and Future Directions

Synthetic Scalability

Multi-step sequences involving nitration and cyclopropylation require stringent control to avoid byproducts. Continuous flow chemistry may improve reproducibility.

Toxicity Profiling

Nitroaromatics often exhibit mutagenic potential. In silico toxicity prediction (e.g., using QSAR models) is recommended before in vivo studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume